![molecular formula C19H17N7O2 B1147642 4-(3-(5-amino-2-(furan-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl)propyl)phenol CAS No. 188112-92-7](/img/structure/B1147642.png)

4-(3-(5-amino-2-(furan-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl)propyl)phenol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

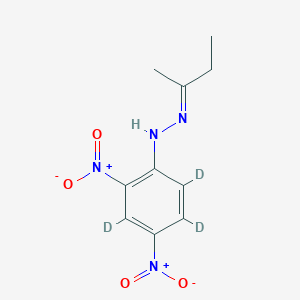

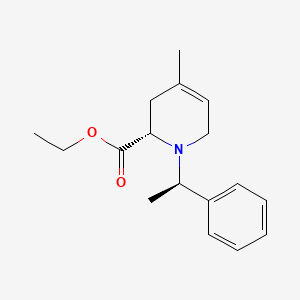

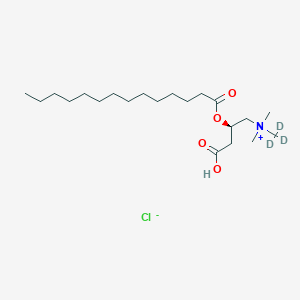

The compound “4-(3-(5-amino-2-(furan-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl)propyl)phenol” is a small molecule that belongs to the class of organic compounds known as 1,3,5-triazine-2,4-diamines . These are aromatic compounds containing a 1,3,5-triazine ring which is 2,4-disubstituted with amine groups .

Molecular Structure Analysis

The molecular structure of this compound includes a furan ring, a pyrazolo ring, and a triazolo ring . The molecular formula is C16H15N7O2, and the molecular weight is 337.336 .Physical And Chemical Properties Analysis

The compound has a molecular weight of 337.336 and a chemical formula of C16H15N7O2 . The compound is non-polymeric .科学的研究の応用

Adenosine A2A Antagonist

Desmethyl SCH 442416 has been used as a selective adenosine A2A antagonist . This application is particularly useful in studying the effects of this compound on cyclic adenosine monophosphate (cAMP) production in T/C-28a2 chondrocytes or hFOB 1.19 osteoblasts .

Presynaptic A2A Receptor Antagonist

This compound has been used as a presynaptic A2A receptor antagonist to study its effects on receptor blockade on δ9-Tetrahydrocannabinol (THC) self-administration in squirrel monkeys . This research can provide insights into the role of A2A receptors in THC addiction and potential therapeutic interventions.

Cocaine-Induced Locomotion and Cocaine-Seeking Behavior

Desmethyl SCH 442416 has been used to study its effects on cocaine-induced locomotion and cocaine-seeking behavior in mice . This research can help understand the neurochemical mechanisms underlying cocaine addiction and explore potential treatments.

Solubility in DMSO and Ethylene Glycol

The compound is insoluble in water but soluble in DMSO and ethylene glycol . This property is important for its application in various biological assays and pharmacological studies.

Stability in Ethylene Glycol

Solutions of Desmethyl SCH 442416 in ethylene glycol (100%) were found stable over more than four months at 4 °C . This stability is crucial for long-term storage and use in research applications.

UV-Vis Absorption Spectrophotometry

The stabilities of Desmethyl SCH 442416 in 10% ethylene glycol - Tris-KCl buffer were tested using UV-Vis absorption spectrophotometry . This application is important for determining the concentration of the compound in solution and monitoring its stability over time.

将来の方向性

作用機序

Target of Action

Desmethyl SCH 442416 primarily targets the A2A adenosine receptor . The A2A adenosine receptor plays a crucial role in many biological processes, including inflammation and neurodegeneration .

Mode of Action

Desmethyl SCH 442416 acts as a radioligand precursor of the highly selective and potent A2A adenosine receptor antagonist SCH 442416 . It binds to the A2A receptor, but it is less potent and less selective in binding the A2A receptor than SCH 445416 .

Biochemical Pathways

The compound’s interaction with the A2A adenosine receptor can influence various biochemical pathways. For instance, it has been used to study its effects on cyclic adenosine monophosphate (cAMP) production in certain cell types .

Result of Action

Desmethyl SCH 442416’s action on the A2A adenosine receptor can have various molecular and cellular effects. For instance, it has been used to study its effects on receptor blockade on δ9-Tetrahydrocannabinol (THC) self-administration in squirrel monkeys .

Action Environment

The efficacy and stability of Desmethyl SCH 442416 can be influenced by various environmental factors. For instance, its solubility in DMSO suggests that the compound’s action could be influenced by the solvent environment .

特性

IUPAC Name |

4-[3-[7-amino-4-(furan-2-yl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-10-yl]propyl]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N7O2/c20-19-23-17-14(18-22-16(24-26(18)19)15-4-2-10-28-15)11-21-25(17)9-1-3-12-5-7-13(27)8-6-12/h2,4-8,10-11,27H,1,3,9H2,(H2,20,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXDUXMMFIPBLRQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NN3C(=N2)C4=C(N=C3N)N(N=C4)CCCC5=CC=C(C=C5)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N7O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Desmethyl SCH 442416 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4S,4aR,7S,7aR,12bS)-9-(trideuteriomethoxy)-3-(trideuteriomethyl)-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol](/img/structure/B1147560.png)

![1,1'-N-[Methylenebis(sulphanediylethylene)]bis(N'-methyl-2-nitroethene-1,1-diamine](/img/no-structure.png)